Cas no 93851-06-0 (1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-, (aS,bE)-)

93851-06-0 structure
Product name:1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-, (aS,bE)-
1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-, (aS,bE)- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-, (aS,bE)-
- alpha-tert-butyl-[S-(E)]-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol
- 93851-06-0
- DTXSID901132271
- EINECS 299-115-9
- alpha-tert-Butyl-(S-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol
- (alphaS,betaE)-beta-(Cyclohexylmethylene)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
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- Inchi: InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9+/t14-/m1/s1
- InChI Key: CNFMJLVJDNGPHR-KADHNRKRSA-N
- SMILES: CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O
Computed Properties
- Exact Mass: 263.2
- Monoisotopic Mass: 263.2
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.9A^2
- XLogP3: 3.9
1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-, (aS,bE)- Related Literature
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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